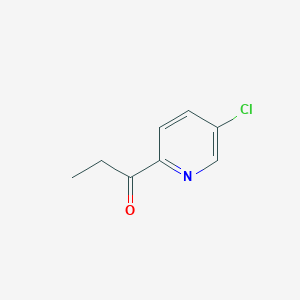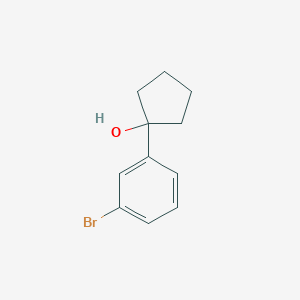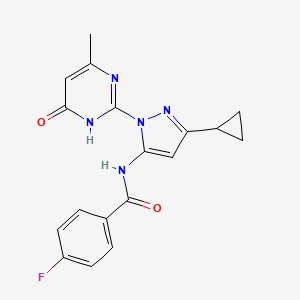![molecular formula C15H23N3O3S B2967107 3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide CAS No. 2415622-22-7](/img/structure/B2967107.png)
3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
科学的研究の応用
3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a therapeutic agent in cancer treatment. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
作用機序
The mechanism of action of 3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its potential use as a therapeutic agent in cancer treatment, 3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide has also shown promising results in other biochemical and physiological effects. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are known to play a crucial role in various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide in lab experiments is its high potency and specificity. This compound has been shown to selectively target cancer cells without affecting normal cells. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of 3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide. One of the potential future directions is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another future direction is the investigation of the potential use of this compound in combination with other therapeutic agents for cancer treatment. Additionally, further studies are needed to investigate the potential use of this compound in other diseases, such as inflammatory diseases and neurological disorders.
Conclusion
In conclusion, 3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide is a promising chemical compound that has shown potential applications in various scientific research fields. Its high potency and specificity make it a promising candidate for therapeutic use in cancer treatment and other diseases. Further research is needed to investigate its full potential and to overcome the limitations associated with its use.
合成法
The synthesis of 3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide involves the reaction of 4-(2-bromoacetyl)pyrimidine with piperidin-4-ylmethanethiol in the presence of a base. The resulting intermediate is then oxidized to obtain the final product.
特性
IUPAC Name |
3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c19-22(20)9-4-14(12-22)10-18-7-2-13(3-8-18)11-21-15-16-5-1-6-17-15/h1,5-6,13-14H,2-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPMVVXJZMPWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)CC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2967025.png)

![2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2967029.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2967030.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)
![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)

![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2967042.png)
![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)
